molecular formula C22H24N2O3 B3551200 3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid

3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B3551200
M. Wt: 364.4 g/mol
InChI Key: NCXCUNNOQJFYRA-UHFFFAOYSA-N
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Description

3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with dimethylamino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(dimethylamino)phenyl)-2-(phenylamino)isoquinolin-1(2H)-one
  • 3-(4-methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one
  • 2-methyl-N’-(4-methylbenzoyl)-N’-phenylbenzohydrazide

Uniqueness

3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-23(2)17-6-8-18(9-7-17)24-19(11-15-22(25)26)10-14-21(24)16-4-12-20(27-3)13-5-16/h4-10,12-14H,11,15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXCUNNOQJFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid
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3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid
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3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid
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3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid
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3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid
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3-{1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl}propanoic acid

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